4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2548989-39-3
VCID: VC11840751
InChI: InChI=1S/C18H20N8/c1-3-14-15(4-1)19-12-22-18(14)25-9-7-24(8-10-25)16-11-17(21-13-20-16)26-6-2-5-23-26/h2,5-6,11-13H,1,3-4,7-10H2
SMILES: C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5
Molecular Formula: C18H20N8
Molecular Weight: 348.4 g/mol

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine

CAS No.: 2548989-39-3

Cat. No.: VC11840751

Molecular Formula: C18H20N8

Molecular Weight: 348.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine - 2548989-39-3

Specification

CAS No. 2548989-39-3
Molecular Formula C18H20N8
Molecular Weight 348.4 g/mol
IUPAC Name 4-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Standard InChI InChI=1S/C18H20N8/c1-3-14-15(4-1)19-12-22-18(14)25-9-7-24(8-10-25)16-11-17(21-13-20-16)26-6-2-5-23-26/h2,5-6,11-13H,1,3-4,7-10H2
Standard InChI Key XTQKHZXGLKZAGQ-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5
Canonical SMILES C1CC2=C(C1)N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)N5C=CC=N5

Introduction

Synthesis of Related Compounds

The synthesis of compounds containing similar heterocyclic rings often involves multi-step reactions. For instance, the synthesis of 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine involves the use of Vilsmeier–Haack reagent followed by treatment with ammonium carbonate . Similarly, 7-aminooxazolo[5,4-d]pyrimidine derivatives are synthesized through cyclization reactions involving oxazole and pyrimidine derivatives .

Research Findings and Data

Given the lack of specific data on 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine, we can infer potential properties based on related compounds:

CompoundMolecular FormulaMolecular WeightBiological Activity
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidineNot specifiedNot specifiedPromising biological activity
7-Aminooxazolo[5,4-d]pyrimidine derivativesNot specifiedNot specifiedPotential pharmacological activities
1H-Pyrazolo[3,4-d]pyrimidine derivativesNot specifiedNot specifiedAnticancer activity

Future Directions

  • Synthesis: Developing efficient synthetic routes for this compound could involve exploring reactions similar to those used for related pyrimidine and pyrazole derivatives.

  • Biological Evaluation: Assessing its biological activity, particularly in areas like anticancer or neurological disorders, could provide valuable insights into its potential applications.

  • Structural Modifications: Investigating structural analogs by modifying the piperazine or pyrazole rings could lead to compounds with enhanced biological profiles.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator